molecular formula C10H10O3S B14016397 Methyl 4-(methoxycarbonothioyl)benzoate CAS No. 64148-56-7

Methyl 4-(methoxycarbonothioyl)benzoate

Cat. No.: B14016397
CAS No.: 64148-56-7
M. Wt: 210.25 g/mol
InChI Key: WXUOBTSFEGKRKY-UHFFFAOYSA-N
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Description

Methyl 4-(methoxycarbonothioyl)benzoate is a thiocarbamate derivative characterized by a methoxycarbonothioyl (-SC(O)OCH₃) substituent at the para position of a methyl benzoate core. This compound is structurally distinct from conventional esters due to the sulfur atom replacing oxygen in the carbonyl group, which confers unique electronic and reactivity properties.

Properties

CAS No.

64148-56-7

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

methyl 4-methoxycarbothioylbenzoate

InChI

InChI=1S/C10H10O3S/c1-12-9(11)7-3-5-8(6-4-7)10(14)13-2/h3-6H,1-2H3

InChI Key

WXUOBTSFEGKRKY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=S)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(methoxythioxomethyl)-, methyl ester typically involves the esterification of 4-(methoxythioxomethyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

4-(Methoxythioxomethyl)benzoic acid+MethanolAcid catalystBenzoic acid, 4-(methoxythioxomethyl)-, methyl ester+Water\text{4-(Methoxythioxomethyl)benzoic acid} + \text{Methanol} \xrightarrow{\text{Acid catalyst}} \text{Benzoic acid, 4-(methoxythioxomethyl)-, methyl ester} + \text{Water} 4-(Methoxythioxomethyl)benzoic acid+MethanolAcid catalyst​Benzoic acid, 4-(methoxythioxomethyl)-, methyl ester+Water

Industrial Production Methods: In an industrial setting, the production of benzoic acid, 4-(methoxythioxomethyl)-, methyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Benzoic acid, 4-(methoxythioxomethyl)-, methyl ester can undergo hydrolysis in the presence of an acid or base to yield 4-(methoxythioxomethyl)benzoic acid and methanol.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Substitution: The methoxythioxomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed:

    Hydrolysis: 4-(Methoxythioxomethyl)benzoic acid and methanol.

    Oxidation: Various oxidation products depending on the specific conditions.

    Substitution: Compounds with different functional groups replacing the methoxythioxomethyl group.

Scientific Research Applications

Chemistry: Benzoic acid, 4-(methoxythioxomethyl)-, methyl ester is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of thioxomethyl groups on biological systems. It may also be used in the development of new biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure may impart specific biological activities that can be harnessed for therapeutic purposes.

Industry: In the industrial sector, benzoic acid, 4-(methoxythioxomethyl)-, methyl ester can be used in the production of specialty chemicals, including fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(methoxythioxomethyl)-, methyl ester is not fully understood. it is believed that the compound interacts with specific molecular targets through its methoxythioxomethyl group. This interaction may involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The exact pathways and targets involved in its mechanism of action are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 4-(methoxycarbonothioyl)benzoate with structurally related compounds, focusing on substituent effects, molecular properties, and applications.

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
This compound (Target) -SC(O)OCH₃ C₁₀H₁₀O₃S 210.25 (calculated) Thiocarbamate group; higher nucleophilic reactivity compared to esters.
4-(Methoxycarbonyl)benzoate (Monomethyl terephthalate) -COOCH₃ C₉H₇O₄ 179.15 Standard ester; lower reactivity, widely used in polymer synthesis.
Methyl 4-(chlorocarbonyl)benzoate -COCl C₉H₇ClO₃ 198.60 Acyl chloride; reactive intermediate for amide/ester synthesis.
Methyl 4-({[(4-nitrophenoxy)carbonyl]amino}methyl)benzoate -CH₂NHC(O)O(4-NO₂C₆H₄) C₁₇H₁₅N₂O₇ 365.31 (calculated) Carbamate-linked derivative; nitro group enhances electron-withdrawing effects.
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Quinoline-piperazine-carbonyl substituent C₂₉H₂₆N₃O₃ 464.54 (calculated) Extended aromatic system; potential biological activity (e.g., enzyme inhibition).

Key Comparisons :

Reactivity :

  • The thiocarbonyl group in the target compound is more reactive toward nucleophiles than the ester group in 4-(methoxycarbonyl)benzoate. Thioesters undergo faster hydrolysis and transesterification compared to oxygen esters .
  • Methyl 4-(chlorocarbonyl)benzoate, an acyl chloride, exhibits extreme reactivity, enabling rapid formation of amides or esters but requiring careful handling .

Biological Relevance: Quinoline derivatives (e.g., C1–C7 in ) demonstrate that aromatic substituents enhance interactions with biological targets, such as enzymes or receptors. The target compound’s thiocarbamate group may offer unique binding modes in medicinal chemistry applications .

Synthetic Utility :

  • Carbamates (e.g., ) and acyl chlorides () are pivotal intermediates in organic synthesis. The target compound’s thiocarbamate group could serve as a versatile building block for sulfur-containing polymers or prodrugs .

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